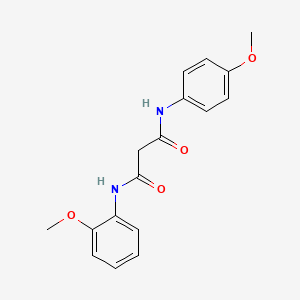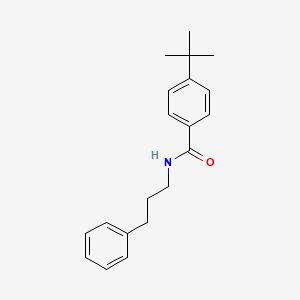![molecular formula C16H15N5O2 B4847280 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide
Vue d'ensemble
Description
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide, also known as PPQ-102, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPQ-102 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Applications De Recherche Scientifique
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, this compound has been used to study the role of certain receptors in the brain. In drug discovery, this compound has been used as a lead compound to develop new drugs with similar structures and properties.
Mécanisme D'action
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide works by binding to specific receptors in the body, including the sigma-2 receptor and the mitochondrial translocator protein (TSPO). These receptors are involved in various physiological processes, including cell growth, apoptosis, and inflammation. By binding to these receptors, this compound can modulate their activity and affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate inflammation. In addition, this compound has been shown to affect mitochondrial function and metabolism, which can have implications for various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide is its versatility. It can be used in various scientific research applications and has been shown to have a wide range of effects. In addition, the synthesis method is relatively easy to carry out, making it accessible to researchers. However, there are also some limitations to using this compound. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are many future directions for research on N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanisms underlying its anticancer effects and to determine its efficacy in vivo. In addition, this compound has been shown to modulate inflammation, suggesting that it may have potential as a treatment for inflammatory diseases. Further research is needed to explore this potential. Finally, this compound has been used as a lead compound to develop new drugs with similar structures and properties. Future research could focus on developing these compounds and testing their efficacy in various applications.
Conclusion:
This compound is a promising compound with potential applications in various scientific research fields. Its versatility and wide range of effects make it a valuable tool for researchers. Further studies are needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
Propriétés
IUPAC Name |
N-[3-(4-oxoquinazolin-3-yl)propyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(14-10-17-7-8-18-14)19-6-3-9-21-11-20-13-5-2-1-4-12(13)16(21)23/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHXOGFXWZROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
![2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4847262.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-piperidinecarboxamide](/img/structure/B4847272.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4847285.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4847290.png)